Decabromodiphenylethane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Br10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQKBFHEWDPQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Br10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052732 | |

| Record name | 1,1'-Ethane-1,2-diylbis(pentabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

Insoluble in water | |

| Record name | Decabromodiphenyl ethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

84852-53-9 | |

| Record name | Decabromodiphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84852-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decabromodiphenyl ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084852539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Ethane-1,2-diylbis(pentabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(ethane-1,2-diyl)bis[pentabromobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECABROMODIPHENYLETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ2532TA0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Decabromodiphenyl ethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>345 °C | |

| Record name | Decabromodiphenyl ethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Decabromodiphenylethane (DBDPE): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromodiphenylethane (DBDPE), with the CAS number 84852-53-9, is a high-production-volume brominated flame retardant (BFR).[1] It was introduced in the 1990s as a replacement for decabromodiphenyl ether (decaBDE) due to concerns over the environmental persistence and toxicity of the latter.[1] Structurally similar to decaBDE, DBDPE is utilized as an additive flame retardant in a wide array of polymers, including high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyolefins, and elastomers, which are commonly found in electronics, wire and cable insulation, and building materials.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical methods for DBDPE, as well as a summary of its toxicological profile and the molecular mechanisms underlying its biological effects.

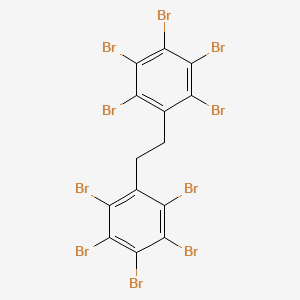

Chemical Structure and Identification

This compound is chemically known as 1,1'-(ethane-1,2-diyl)bis[2,3,4,5,6-pentabromobenzene].[1][2] Its structure consists of two pentabrominated benzene (B151609) rings linked by an ethane (B1197151) bridge.

Caption: Chemical Structure of this compound (DBDPE).

Physical and Chemical Properties

DBDPE is a white to off-white, odorless powder or granule. It exhibits high thermal stability and is practically insoluble in water and most organic solvents. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₄Br₁₀ | [1][2][3] |

| Molar Mass | 971.23 g/mol | [1][3][4] |

| Appearance | White to off-white powder/granules | [5] |

| Melting Point | >300 °C | |

| Water Solubility | ~0.72 µg/L at 25 °C | [6] |

| Vapor Pressure | < 0 Pa at 20 °C | [6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.55 | [6] |

| Density | 2.67 g/cm³ at 20 °C | [6] |

| Thermal Decomposition | >320 °C (1% weight loss) | [5] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The primary industrial synthesis of DBDPE involves the bromination of 1,2-diphenylethane (B90400) in the presence of a Lewis acid catalyst.

Caption: General workflow for the synthesis of DBDPE.

Detailed Experimental Protocol for Synthesis

A representative laboratory-scale synthesis of high-assay DBDPE is described as follows:

-

Reaction Setup: A reaction flask is charged with excess liquid bromine and an aluminum-based Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Reactant Preparation: A solution of 1,2-diphenylethane is prepared in a suitable solvent such as dibromomethane.

-

Bromination: The reaction mixture is heated to a temperature between 45-90 °C. The 1,2-diphenylethane solution is then fed into the reactor sub-surface to the bromine at a slow and controlled rate over several hours.

-

Reaction Completion and Quenching: After the feed is complete, the reaction mixture is typically stirred at an elevated temperature to ensure complete bromination. The reaction is then quenched by the addition of water or an aqueous base to deactivate the catalyst.[7]

-

Product Isolation and Purification: The solid DBDPE product is isolated by filtration. The crude product is washed with water and/or a dilute aqueous base to remove impurities.

-

Drying: The purified product is dried, typically at a temperature above 100 °C, to yield high-purity this compound.

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the analysis of DBDPE in various matrices.

Experimental Protocol for GC-MS Analysis

The following provides a general protocol for the analysis of DBDPE in plastic samples.

-

Sample Preparation:

-

Solvent Extraction: A known weight of the plastic sample is dissolved in a suitable solvent (e.g., toluene) overnight.[8]

-

Cleanup: The extract may require cleanup using techniques such as solid-phase extraction (e.g., with Florisil and acidified silica) to remove matrix interferences.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent, operated in electron capture negative ionization (ECNI) or electron impact (EI) mode.[9]

-

Column: A high-temperature capillary column, such as a Restek Rtx-1614 (15 m, 0.25 mm ID, 0.1 µm film thickness) or an Ultra ALLOY-PBDE (15 m, 0.25 mm i.d., 0.05 µm film thickness), is suitable.[8][9]

-

Carrier Gas: Helium.[9]

-

Injection: Splitless injection is typically used.

-

Temperature Program: A temperature program is optimized to achieve good chromatographic separation. For example, an initial oven temperature of 140°C held for 5 minutes, followed by a ramp of 10°C/min to 325°C and held for 20 minutes.

-

MS Interface Temperature: A high interface temperature (e.g., 350 °C) is crucial for the reproducible analysis of the late-eluting DBDPE.[10]

-

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[11]

| Parameter | Condition | Reference |

| Instrumentation | Gas Chromatograph-Mass Spectrometer (GC-MS) | [8][9][11] |

| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) | [8][9] |

| Column | High-temperature capillary column (e.g., Restek Rtx-1614, Ultra ALLOY-PBDE) | [8][9] |

| Carrier Gas | Helium | [9] |

| Injection Mode | Splitless | |

| MS Interface Temperature | ~350 °C | [10] |

| Detection Mode | Selected Ion Monitoring (SIM) | [11] |

Flame Retardant Mechanism of Action

DBDPE functions as a flame retardant primarily through a gas-phase radical quenching mechanism.

Caption: Gas-phase flame retardant mechanism of DBDPE.

Upon exposure to high temperatures in a fire, DBDPE undergoes thermal decomposition, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals interfere with the combustion chain reaction by scavenging the key flame-propagating radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals. This process forms less reactive species like hydrogen bromide (HBr), effectively interrupting the exothermic cycle of the fire and leading to flame suppression.

Toxicological Profile

The toxicity of DBDPE has been the subject of numerous studies due to its widespread use and potential for human and environmental exposure.

Summary of Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | > 5000 mg/kg bw | [2][6] |

| Acute Dermal Toxicity (LD₅₀) | Rabbit | Dermal | > 2000 mg/kg bw | [6] |

| Skin Irritation | Rabbit | Dermal | Non-irritant | [12] |

| Aquatic Toxicity (EC₅₀, 48h) | Daphnia magna | - | 19 µg/L | [13] |

Molecular Mechanisms of Toxicity

While DBDPE is generally considered to have low acute toxicity, studies have indicated potential for adverse effects following prolonged exposure. Research in various biological models has begun to elucidate the molecular mechanisms underlying DBDPE's toxicity.

Key findings suggest that DBDPE can:

-

Induce Oxidative Stress: Exposure to DBDPE has been shown to induce oxidative stress in organisms.

-

Affect Cellular Metabolism: Studies in the fungus Pleurotus ostreatus have shown that DBDPE can down-regulate key enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, including NADH dehydrogenase, succinate (B1194679) dehydrogenase, and ATP synthase.[14]

-

Induce Apoptosis: In male rats, DBDPE has been shown to activate mitochondria-mediated apoptosis pathways in the testes.[15]

-

Cause Neurotoxicity: In zebrafish larvae, DBDPE exposure led to mitochondrial dysfunction, which was linked to neurotoxicity and disorders in glucolipid metabolism.[16]

-

Disrupt Endocrine Function: Animal studies have reported changes in thyroid hormone levels following DBDPE exposure, suggesting potential endocrine-disrupting effects.[17]

Caption: Overview of the molecular mechanisms of DBDPE toxicity.

Conclusion

This compound is a widely used brominated flame retardant with high thermal stability, making it effective in a variety of polymer applications. Its primary flame-retardant action occurs in the gas phase through the quenching of combustion-propagating radicals. While DBDPE exhibits low acute toxicity, emerging research indicates that chronic exposure may lead to adverse health effects, including neurotoxicity, reproductive toxicity, and endocrine disruption, through mechanisms involving mitochondrial dysfunction, oxidative stress, and altered cellular metabolism. Further research is warranted to fully characterize the long-term health and environmental risks associated with this high-production-volume chemical. This guide provides a foundational understanding of the key technical aspects of DBDPE for professionals in research and development.

References

- 1. Decabromodiphenyl ethane - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H4Br10 | CID 10985889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. scribd.com [scribd.com]

- 6. echemi.com [echemi.com]

- 7. US8217207B2 - Preparation and provision of high assay this compound - Google Patents [patents.google.com]

- 8. dioxin20xx.org [dioxin20xx.org]

- 9. epa.gov [epa.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. GC-MS Analysis of this compound (DBDPE) in Plastic Materials.: View, download, comment, and cite this abstract - Peeref [peeref.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Integration of transcriptomic and proteomic reveals the toxicological molecular mechanisms of decabromodiphenyl ethane (DBDPE) on Pleurotus ostreatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decabromodiphenyl ethane induces male reproductive toxicity by glycolipid metabolism imbalance and meiotic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial Dysfunction Was Involved in Decabromodiphenyl Ethane-Induced Glucolipid Metabolism Disorders and Neurotoxicity in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. healthvermont.gov [healthvermont.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Decabromodiphenylethane

For Researchers, Scientists, and Drug Development Professionals

Decabromodiphenylethane (DBDPE), a prominent brominated flame retardant, is a critical component in enhancing the fire safety of a wide array of polymers used in electronics, textiles, and construction materials. Its synthesis and manufacturing processes are of significant interest to chemists and material scientists seeking to understand and optimize its production. This technical guide provides a comprehensive overview of the core methodologies for synthesizing DBDPE, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodology: Electrophilic Aromatic Bromination

The primary industrial route to this compound is the exhaustive bromination of 1,2-diphenylethane (B90400). This reaction proceeds via an electrophilic aromatic substitution mechanism, where bromine atoms are sequentially added to the two phenyl rings of the diphenylethane backbone.

Traditional Synthesis: Solvent-Based Bromination

The conventional and most established method for DBDPE production involves the reaction of diphenylethane with an excess of bromine in the presence of a Lewis acid catalyst and a solvent.

Experimental Protocol:

A detailed experimental protocol, derived from established patent literature, for the traditional synthesis of DBDPE is as follows:

-

Reactor Setup: A multi-necked reaction flask is equipped with a mechanical stirrer, a reflux condenser connected to a hydrogen bromide (HBr) trap, a thermometer, and a heated dropping funnel.

-

Reactant Charging: The reaction flask is charged with liquid bromine and a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). The catalyst concentration typically ranges from 1% to 20% by weight relative to the diphenylethane.

-

Reaction Initiation: The mixture of bromine and catalyst is stirred and the temperature is adjusted to the desired range, typically between 45°C and 90°C.[1] A preferred temperature range is often maintained between 55°C and 65°C.[1]

-

Substrate Addition: Molten 1,2-diphenylethane is slowly added to the stirred reaction mixture from the heated dropping funnel. The slow addition rate is crucial to control the exothermic reaction and to ensure a high assay of the final product.[1]

-

Reaction Maintenance: The reaction mixture is maintained at the set temperature with continuous stirring for a period ranging from 1 to 24 hours.[2] HBr gas, a byproduct of the reaction, is evolved and neutralized in the HBr trap.

-

Product Isolation and Purification:

-

Upon completion, the reaction mixture is cooled.

-

The excess bromine is typically removed by steam distillation.

-

The solid crude product is then filtered and washed with water to remove the catalyst and any remaining bromine.

-

A neutralization step, for instance, with a dilute solution of sodium bisulfite, may be employed to ensure the removal of all unreacted bromine.

-

The product is then dried. Further purification can be achieved by recrystallization from a suitable solvent.[3]

-

Quantitative Data for Traditional Synthesis:

The following table summarizes key quantitative parameters for the traditional synthesis of DBDPE, based on data from patent literature.

| Parameter | Value | Source |

| Purity (by GC area %) | > 99% | [4] |

| Yield | 99.3% | [4] |

| Reaction Temperature | 45°C - 90°C | [1] |

| Preferred Reaction Temp. | 55°C - 65°C | [1] |

| Reaction Time | 1 - 24 hours | [2] |

| Catalyst Loading | 1% - 20% (wt% of diphenylethane) | [4] |

| Free Bromine Content | < 30 ppm | [4] |

| Nonabromodiphenylethane | < 0.50% | [1] |

Modern Synthesis Techniques: Towards Greener Chemistry

In response to growing environmental concerns and the desire for more efficient processes, several modern synthesis techniques for DBDPE have been developed. These methods aim to reduce solvent use, shorten reaction times, and improve overall process safety and efficiency.

1.2.1. Solvent-Free Bromination:

This approach eliminates the need for halogenated solvents, thereby reducing the environmental impact of the process. The reaction is carried out by directly reacting molten diphenylethane with bromine and a catalyst. While specific, publicly available quantitative data on yields and purity for this method are limited, the primary advantage lies in the significant reduction of solvent waste.

1.2.2. Microwave-Assisted Bromination:

Microwave-assisted synthesis is a green chemistry technique that can dramatically reduce reaction times and potentially increase yields.[5][6][7] The direct and efficient heating of the reaction mixture via microwave irradiation accelerates the rate of bromination. This method is often combined with solvent-free conditions to further enhance its environmental credentials.

| Synthesis Method | Key Advantages |

| Traditional Solvent-Based | Well-established, high purity and yield demonstrated. |

| Solvent-Free | Eliminates the use of hazardous solvents, reducing environmental impact. |

| Microwave-Assisted | Significantly reduces reaction times, increases reaction efficiency. |

| Continuous-Flow | Offers better control over reaction parameters, leading to higher yields and improved safety. |

Visualizing the Process and Mechanism

To better understand the synthesis of this compound, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

Conclusion

The synthesis of this compound is a well-established industrial process, with the traditional solvent-based bromination method being the most documented. This method can achieve high yields and purity, as evidenced by patent data. However, modern techniques such as solvent-free and microwave-assisted synthesis offer promising avenues for developing more environmentally benign and efficient manufacturing processes. Further research and publication of comparative quantitative data for these modern methods will be invaluable for their broader industrial adoption. This guide provides a foundational understanding of the synthesis of DBDPE, equipping researchers and professionals with the necessary knowledge of the core chemical principles and manufacturing workflows.

References

- 1. US8217207B2 - Preparation and provision of high assay this compound - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Decabromodiphenyl Ethane - China Decabromodiphenyl Ethane Manufacturers Suppliers Factory [rixingxincai.com]

- 4. CN1429800A - Production method of decabromodiphenyl ethane - Google Patents [patents.google.com]

- 5. ajrconline.org [ajrconline.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. ijrpas.com [ijrpas.com]

The Core Mechanism of Decabromodiphenylethane (DBDPE) as a Flame Retardant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromodiphenylethane (DBDPE), a brominated flame retardant (BFR), is a critical component in enhancing the fire safety of a wide range of polymeric materials.[1][2][3][4] As a replacement for decabromodiphenyl ether (DecaBDE), DBDPE offers superior thermal stability and a more favorable environmental profile, as it does not produce toxic dioxins or furans upon thermal degradation.[3][5][6] This technical guide provides a comprehensive overview of the core mechanism of action of DBDPE, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Molecular Structure and Properties

DBDPE is an additive flame retardant, meaning it is physically blended with the polymer matrix rather than chemically bonded to it.[1] Its chemical structure consists of two pentabrominated phenyl rings linked by an ethane (B1197151) bridge (C₁₄H₄Br₁₀).[1] This structure imparts several key properties that are fundamental to its function as a flame retardant.

A key characteristic of DBDPE is its high bromine content, approximately 82% by weight, which serves as a reservoir for flame-inhibiting species.[1][2] Furthermore, its high molecular weight and low volatility ensure its persistence within the polymer during processing and end-use.[1] The ethane bridge in DBDPE is more stable than the ether linkage in DecaBDE, contributing to its enhanced thermal stability.[7]

Quantitative Data on DBDPE and its Performance

The efficacy of a flame retardant is quantified through various analytical techniques that measure its impact on the flammability of the host polymer. The following tables summarize key quantitative data for DBDPE and its performance in common polymers.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₄Br₁₀ | [1] |

| Molecular Weight | 971.22 g/mol | [1] |

| Bromine Content | ~82% | [1][2] |

| Melting Point | 345-355 °C | [8] |

| Decomposition Temperature (TGA, 5% weight loss) | ≥345 °C | [5] |

| Polymer Matrix | DBDPE Loading (%) | Test Method | Peak Heat Release Rate (pHRR) Reduction (%) | Char Yield Increase (%) | Reference |

| Acrylonitrile Butadiene Styrene (ABS) | Not Specified | Cone Calorimeter | Significant Decrease | - | [9] |

| Flexible Polyurethane Foam (FPUF) | 20% (as DBDPE@PMA) | Oxygen Index | LOI increased to 33.6% | 162% | [6] |

| Polypropylene (PP) | Not Specified | Cone Calorimeter | 60-79% | - | [10] |

| Low-Density Polyethylene (LDPE) | Not Specified | Cone Calorimeter | 77% | - | [10] |

Mechanism of Action: A Two-Fold Approach

The flame retardant mechanism of DBDPE is a multi-faceted process that primarily occurs in the gas phase, with secondary contributions in the condensed phase.

Gas-Phase Inhibition: Radical Quenching

The principal mechanism by which DBDPE imparts flame retardancy is through the interruption of the combustion cycle in the gas phase.[1][9] This process can be broken down into the following steps:

-

Thermal Decomposition: When the polymer composite is exposed to the high temperatures of a fire, DBDPE undergoes thermal decomposition.[1] The initial degradation involves the cleavage of the C-C bond in the ethane bridge or the C-Br bonds.[3] This decomposition typically occurs at temperatures above 300-350°C.[1]

-

Release of Bromine Radicals: The decomposition of DBDPE releases bromine-containing species, primarily bromine radicals (Br•), into the gas phase.[1][2]

-

Radical Scavenging: In the flame, highly reactive and energy-carrying free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, propagate the combustion chain reaction. The released bromine radicals act as scavengers, reacting with these high-energy radicals to form less reactive species like hydrogen bromide (HBr).[1][2] This scavenging action disrupts the exothermic reactions that sustain the flame.[9]

-

Flame Inhibition: The reduction in the concentration of H• and OH• radicals effectively quenches the flame, slowing down or even extinguishing the fire.[1]

When used in conjunction with a synergist like antimony trioxide (Sb₂O₃), the flame retardant efficiency of DBDPE is significantly enhanced. Sb₂O₃ reacts with HBr to form antimony trihalides (e.g., SbBr₃), which are even more effective radical scavengers in the gas phase.[9]

Condensed-Phase Action: Char Formation

While the gas-phase mechanism is predominant, DBDPE also contributes to flame retardancy in the condensed phase, albeit to a lesser extent. In some polymer systems, the presence of DBDPE can promote the formation of a carbonaceous char layer on the surface of the burning material.[11] This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and slowing down its decomposition and the release of flammable volatiles.[11]

Experimental Protocols for Evaluating DBDPE's Mechanism

The investigation of DBDPE's flame retardant mechanism relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of DBDPE and DBDPE-containing polymers.

Methodology:

-

A small sample (5-10 mg) of the material is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) with a flow rate of 20-50 mL/min.[6]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature, providing information on the onset of decomposition, the temperature of maximum degradation rate, and the final char yield.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal decomposition products of DBDPE.

Methodology:

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature (e.g., 370°C) to induce thermal decomposition.[12]

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.[12]

-

This technique allows for the identification of the bromine-containing species released during pyrolysis.

Cone Calorimetry

Objective: To measure the fire performance characteristics of a material, such as heat release rate (HRR), time to ignition (TTI), and smoke production.

Methodology:

-

A square sample of the material (typically 100 mm x 100 mm) is placed in a horizontal orientation under a conical radiant heater.[13][14]

-

The sample is exposed to a constant heat flux, typically in the range of 25-100 kW/m².[13]

-

A spark igniter is used to ignite the flammable volatiles released from the sample.[13]

-

During combustion, the oxygen concentration and flow rate of the exhaust gases are continuously measured.[13]

-

The heat release rate is calculated based on the principle of oxygen consumption, where a specific amount of heat is released per unit mass of oxygen consumed.[13]

-

Other parameters such as mass loss rate, smoke density, and char yield are also recorded.[14][15]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Gas-phase flame retardant mechanism of DBDPE.

Caption: Workflow for investigating DBDPE's flame retardant mechanism.

Conclusion

This compound operates as a highly effective flame retardant primarily through a gas-phase radical scavenging mechanism, which is complemented by a condensed-phase charring effect. Its high bromine content and excellent thermal stability make it a valuable tool for enhancing the fire safety of a wide array of polymers. A thorough understanding of its mechanism of action, supported by robust experimental data, is crucial for the development of advanced fire-resistant materials. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this field.

References

- 1. Brominated flame retardant--Decabromodiphenylethane(cas 84852-53-9) [qibotechnology.com]

- 2. canada.ca [canada.ca]

- 3. Mechanistic and kinetic insights into the thermal degradation of decabromodiphenyl ethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uaic.ro [chem.uaic.ro]

- 5. virteomdevcdn.blob.core.windows.net [virteomdevcdn.blob.core.windows.net]

- 6. Enhanced flame retardancy and thermal stability in flexible polyurethane foam through synergistic core-shell structured DBDPE@PMA particles - Arabian Journal of Chemistry [arabjchem.org]

- 7. nbinno.com [nbinno.com]

- 8. faretar.com [faretar.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. dioxin20xx.org [dioxin20xx.org]

- 13. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide on the Physical and Chemical Characteristics of Decabromodiphenylethane Powder

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromodiphenylethane (DBDPE), with the CAS number 84852-53-9, is a brominated flame retardant (BFR) characterized by a high bromine content and exceptional thermal stability.[1][2][3] It is commercially produced as a white to off-white, odorless crystalline powder.[4][5][6][7] DBDPE emerged as a primary replacement for decabromodiphenyl ether (decaBDE) in the 1990s due to regulatory pressures and safety concerns surrounding decaBDE.[8][9] Its principal application is as an additive flame retardant in a wide array of polymers, including high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyolefins, engineering plastics, elastomers, and textiles.[9][10][11][12][13] This guide provides a comprehensive overview of the core physical and chemical characteristics of DBDPE powder, details common experimental protocols for its synthesis and analysis, and visualizes key processes.

Chemical Identity and Structure

DBDPE is structurally defined by two pentabrominated phenyl rings linked by an ethane (B1197151) bridge.[5] This high level of bromination is central to its flame-retardant efficacy.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | 1,1'-(Ethane-1,2-diyl)bis(pentabromobenzene) | [14] |

| CAS Number | 84852-53-9 | [10][15] |

| Molecular Formula | C₁₄H₄Br₁₀ | [10][15] |

| Molecular Weight | 971.22 g/mol | [10][15][16] |

| Synonyms | DBDPE, 1,2-Bis(pentabromophenyl) ethane | [9][10][16] |

| EINECS Number | 284-366-9 | [13][14] |

| InChI Key | BZQKBFHEWDPQHD-UHFFFAOYSA-N |[10][17] |

Physical Characteristics

DBDPE is a solid powder under standard conditions, characterized by its high melting point and extremely low solubility in water.[4][10] These properties contribute to its persistence and low volatility.[5]

Table 2: Physical Properties of this compound Powder

| Property | Value | Conditions | Reference(s) |

|---|---|---|---|

| Appearance | White to off-white or pale yellow powder/crystals | Standard | [4][5][6][10] |

| Odor | Odorless | Standard | [4][6] |

| Melting Point | >340 °C to 350 °C | - | [4][7][10][14][15][18] |

| Boiling Point | 676.2 °C (Predicted) | 760 mmHg | [10][15][19] |

| Density | ~2.8 to 3.25 g/cm³ (Predicted/Reported) | - | [6][10][19] |

| Vapor Pressure | 1.93 x 10⁻¹³ mm Hg (Estimated) | 25 °C | [19] |

| Water Solubility | Insoluble; 1.61 x 10⁻¹² mg/L (Estimated) | 25 °C | [4][19] |

| Solubility in Organic Solvents | Slightly soluble in alcohol, ether; Very slightly soluble in heated dioxane. Insoluble in acetone (B3395972) and benzene (B151609). | - | [7][10][15][16][17] |

| Flash Point | 54 °C to 346.6 °C (Reported range varies) | - | [6][19] |

| Average Particle Size (D50) | ≤ 3 µm | - | [6][7][14] |

| LogP | 3.55 | 25 °C |[10][16] |

Chemical Characteristics

DBDPE's chemical behavior is dominated by its high stability and the significant presence of bromine.

Table 3: Chemical and Purity Specifications

| Property | Value | Reference(s) |

|---|---|---|

| Bromine Content | ≥ 81.5% | [6][7][14] |

| Moisture Content | ≤ 0.1% | [6][14] |

| Volatile Content | ≤ 0.1% | [6][7] |

| Free Bromine | ≤ 5 - 10 ppm | [6][7][14] |

| Whiteness | ≥ 90% |[7][14] |

Thermal Stability and Decomposition

DBDPE exhibits excellent thermal stability, making it suitable for high-temperature applications in polymer processing.[2][7] However, at elevated temperatures, it undergoes thermal degradation. The initial decomposition step involves the cleavage of the ethane bridge bond (C-C scission) or a C-Br bond.[20][21] Studies show that at approximately 300 °C, DBDPE can debrominate to form lower brominated diphenyl ethanes.[22] At higher temperatures (e.g., 450 °C), decomposition can lead to the formation of pentabromobenzene (B1596035) and hexabromobenzene.[22] The presence of polymers can act as a hydrogen source, reducing the initial decomposition temperature.[23]

Experimental Protocols

Synthesis of this compound

The conventional production of DBDPE is a two-step process involving the synthesis of a precursor followed by bromination.[1]

Methodology:

-

Precursor Synthesis: Diphenyl ethane (DPE) is synthesized as the raw material. This is typically achieved via the Friedel-Crafts alkylation of benzene using dichloroethane as the alkylating agent and aluminum chloride (AlCl₃) as a catalyst.[1][10][16]

-

Bromination: The synthesized DPE is dissolved in a suitable solvent, such as a chlorinated hydrocarbon.

-

Reaction: Elemental bromine (Br₂) is introduced slowly to the DPE solution under controlled temperature conditions.[1]

-

Aging and Purification: The reaction mixture is aged to ensure complete bromination, yielding the final decabromodiphenyl ethane product.[10] The product is then purified to meet specifications.

Analysis by Thermal Desorption GC-MS

Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a rapid method for determining the presence of DBDPE in polymer matrices.[21]

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the polymer or sample material is placed into a thermal desorption tube.

-

Thermal Desorption: The sample is heated rapidly to a specific temperature (e.g., 370 °C for 60 seconds) to volatilize the DBDPE without significant degradation.[21] Note: Longer desorption times at lower temperatures (e.g., 270 °C for 10 minutes) can cause debromination.[21]

-

Cryofocusing: The desorbed analytes are trapped and focused at the head of the GC column using a cold trap.

-

GC Separation: The trap is rapidly heated, injecting the analytes onto a capillary GC column (e.g., J&W DB-5, 15 m x 0.25 mm, 0.25-µm film).[24] The column temperature is programmed to separate DBDPE from other components. An example oven program starts at 80°C, ramps to 320°C, and holds for 10 minutes.[24]

-

MS Detection: The separated compounds are detected by a mass spectrometer, often using electron capture negative ionization (ECNI) for high sensitivity or electron ionization (EI) for structural confirmation.[24][25]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative method for the determination of DBDPE purity and concentration.[26]

Methodology:

-

Standard and Sample Preparation: A standard solution of DBDPE is prepared in a suitable solvent mixture. The sample containing DBDPE is dissolved and diluted to fall within the linear range of the calibration curve.

-

Chromatographic System: An HPLC system equipped with a UV detector is used.

-

Separation: The sample is injected onto a reverse-phase column, such as a Zorbax C18 column (5 µm, 150 mm x 4.6 mm).[26]

-

Mobile Phase: An isocratic mobile phase of methanol (B129727) and tetrahydrofuran (B95107) (e.g., 70:30 v/v) is used at a constant flow rate (e.g., 0.8 mL/min).[26]

-

Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.[26]

-

Detection: The eluting DBDPE is detected by UV absorbance at a specific wavelength, typically 230 nm.[26]

-

Quantification: The concentration of DBDPE in the sample is determined by comparing its peak area to a calibration curve generated from known standards. The method has a reported detection limit of 0.2 mg/L.[26]

Visualizations: Workflows and Pathways

Synthesis Pathway

Caption: General synthesis pathway for this compound (DBDPE).

Thermal Decomposition Process

Caption: Key thermal decomposition pathways for DBDPE at different temperatures.

Analytical Workflow (GC-MS)

Caption: A typical workflow for the analysis of DBDPE using GC-MS.

References

- 1. Decabromodiphenyl Ethane - China Decabromodiphenyl Ethane Manufacturers Suppliers Factory [rixingxincai.com]

- 2. What is Decabromodiphenyl Ethane Masterbatch - Properties & Specifications [china-phosphate.com]

- 3. solechem.com [solechem.com]

- 4. This compound | C14H4Br10 | CID 10985889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Basic Properties and Chemical Characteristics of Decabromodiphenyl Ethane(DBDPE) - Knowledge [rixingxincai.com]

- 6. Decabromodiphenyl ethane, 1,2-Bisperbromophenyl ethane Manufacturer [mubychem.com]

- 7. bisleyinternational.com [bisleyinternational.com]

- 8. healthvermont.gov [healthvermont.gov]

- 9. Decabromodiphenyl ethane - Wikipedia [en.wikipedia.org]

- 10. Decabromodiphenyl Ethane | 84852-53-9 [chemicalbook.com]

- 11. 84852-53-9 | CAS DataBase [m.chemicalbook.com]

- 12. Laboratory analysis of this compound (CAS: 84852-53-9) - Analytice [analytice.com]

- 13. qibochem.com [qibochem.com]

- 14. hunan-chem.com [hunan-chem.com]

- 15. 84852-53-9 CAS MSDS (Decabromodiphenyl Ethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. Decabromodiphenyl Ethane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. CAS 84852-53-9: this compound | CymitQuimica [cymitquimica.com]

- 18. Decabromodiphenyl Ethane - SHANDONG HAIWANG CHEMICAL CO., LTD [haiwangchemical.com]

- 19. echemi.com [echemi.com]

- 20. Mechanistic and kinetic insights into the thermal degradation of decabromodiphenyl ethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dioxin20xx.org [dioxin20xx.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. [Determination of decabromodiphenyl ethane using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Decabromodiphenylethane (DBDPE) and its Toxicological Impact on Aquatic Ecosystems: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of Decabromodiphenylethane (DBDPE) on aquatic life. As a widely used brominated flame retardant and a successor to Decabromodiphenyl ether (decaBDE), the environmental prevalence and potential ecological risks of DBDPE are of increasing concern. This document synthesizes key findings on its acute and chronic toxicity, details the experimental methodologies employed in these studies, and visually represents the known toxicological pathways and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the quantitative data from various toxicological studies on the effects of DBDPE on a range of aquatic organisms. These data are crucial for environmental risk assessment and for understanding the concentrations at which adverse effects may occur.

Table 1: Acute Toxicity of this compound (DBDPE) to Aquatic Invertebrates

| Species | Life Stage | Duration | Endpoint | Value (mg/L) | Test Type | Reference |

| Daphnia magna (Water Flea) | 1st Instar | 48 hours | EC50 (Immobilisation) | 8.3 (95% CI: 7.1-9.8) | Static | [1] |

| Daphnia magna (Water Flea) | 1st Instar | 48 hours | NOEC (Immobilisation) | 2.5 | Static | [1] |

Table 2: Sub-lethal and Chronic Effects of this compound (DBDPE) on Aquatic Vertebrates

| Species | Life Stage | Duration | Endpoint | Concentration (µg/L) | Observed Effects | Reference |

| Danio rerio (Zebrafish) | Embryos | 120 hours post-fertilization | Neurotoxicity | 50 - 400 | Increased swimming speed, altered neurotransmitter levels, changes in neurodevelopment-related gene transcription.[2] | |

| Danio rerio (Zebrafish) | Embryos | 120 hours post-fertilization | Hepatotoxicity | Not specified | Decreased liver fluorescence area and intensity, reduced expression of hepatocyte marker gene fabp10a.[3][4] | |

| Danio rerio (Zebrafish) | Larvae | Not specified | Metabolic Disruption | 50 - 400 | Changes in metabolites involved in glycolipid metabolism and oxidative phosphorylation.[2] | |

| Danio rerio (Zebrafish) | Adults (Female) | 28 days | Liver Regeneration | Not specified | Significantly inhibited liver regeneration process after partial hepatectomy.[3][4] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of toxicological studies. Below are descriptions of the key experimental protocols cited in the assessment of DBDPE's aquatic toxicity.

Daphnia magna Acute Immobilisation Test

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202.

-

Test Organism: Daphnia magna, first instar (less than 24 hours old).

-

Test Substance Preparation: Due to the low water solubility of DBDPE, a stock solution is typically prepared by stirring an excess amount of the test material in reconstituted water for 24 hours.[1] Serial dilutions are then made to achieve the desired test concentrations.

-

Test Vessels: 250 ml glass-stoppered conical flasks are used, filled to minimize headspace, which is particularly important for potentially volatile substances.[1]

-

Test Conditions:

-

Procedure:

-

Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration estimated to cause immobilisation in 50% of the test organisms. The No Observed Effect Concentration (NOEC) is also determined.[1]

Zebrafish Embryo Acute Toxicity Test (FET)

This protocol is based on the OECD Test Guideline 236.[6][7][8]

-

Test Organism: Newly fertilized zebrafish (Danio rerio) eggs.

-

Test Substance Preparation: A stock solution of DBDPE is prepared, and serial dilutions are made to obtain the test concentrations.

-

Test Vessels: Multi-well plates (e.g., 24-well plates) are typically used, with one embryo per well.[9]

-

Test Conditions:

-

Procedure:

-

Endpoints: Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[10] The 96-hour LC50 is calculated based on these observations. Sub-lethal endpoints such as malformations can also be recorded.[6]

Visualizing Toxicological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and the current understanding of the signaling pathways affected by DBDPE in aquatic organisms.

Experimental Workflows

References

- 1. agc-chemicals.com [agc-chemicals.com]

- 2. Mitochondrial Dysfunction Was Involved in Decabromodiphenyl Ethane-Induced Glucolipid Metabolism Disorders and Neurotoxicity in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Researchers Find Evidence for Adverse Effects of DBDPE on Liver Development and Regeneration in Zebrafish----Chinese Academy of Sciences [english.cas.cn]

- 4. Researchers Found Evidence for Adverse Effects of DBDPE on Liver Development and Regeneration in Zebrafish----Institute of Hydrobiology, Chinese Academy of Sciences [english.ihb.cas.cn]

- 5. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]

- 6. mdpi.com [mdpi.com]

- 7. nanotec.or.th [nanotec.or.th]

- 8. oecd.org [oecd.org]

- 9. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

The Bioaccumulation Potential of Decabromodiphenyl Ethane (DBDPE) in Ecosystems: An In-depth Technical Guide

An overview of the environmental fate, bioaccumulation, and toxicological profile of the flame retardant Decabromodiphenyl Ethane (B1197151) (DBDPE), prepared for researchers, scientists, and drug development professionals.

Decabromodiphenyl ethane (DBDPE), a major additive brominated flame retardant (BFR) marketed as an alternative to decabromodiphenyl ether (decaBDE), has become a subject of increasing scientific scrutiny due to its structural similarity to legacy BFRs, high production volumes, and potential for environmental persistence and bioaccumulation.[1][2] This technical guide synthesizes the current understanding of DBDPE's bioaccumulation potential, providing a comprehensive overview of its toxicokinetics, experimental methodologies for its assessment, and its potential impacts on biological systems.

Executive Summary

DBDPE is characterized by its high molecular weight and low water solubility, properties that suggest a potential for bioaccumulation.[1] Studies in various animal models have demonstrated that while DBDPE is poorly absorbed orally, with a significant portion excreted in the feces, it can accumulate in specific tissues, notably the liver and adrenal glands, particularly after repeated exposure.[1][2] Its high lipophilicity also contributes to its affinity for fatty tissues. The presence of DBDPE has been detected in various environmental matrices, including sediment, sludge, and biota, indicating its widespread distribution.[3][4] Concerns regarding its potential for biomagnification in food webs are also being actively investigated.[5][6] Toxicological studies have linked DBDPE exposure to adverse effects such as oxidative stress, neurotoxicity, and disruptions in metabolic and endocrine pathways.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is often quantified using metrics such as the bioconcentration factor (BCF), bioaccumulation factor (BAF), and tissue-specific concentrations. The following tables summarize key quantitative data on DBDPE bioaccumulation from various studies.

| Organism | Exposure Route | Duration | Tissue | Concentration/Factor | Reference |

| Sprague Dawley Rats | Oral (single dose) | 72 hours | Tissues (general) | < 3% of administered dose | [1][2] |

| Sprague Dawley Rats | Oral (10 daily doses) | 10 days | Liver | 10 ± 2 pmol-eq/g | [1] |

| Sprague Dawley Rats | Oral (10 daily doses) | 10 days | Adrenal Gland | ~8-fold increase compared to single dose | [1] |

| Sprague Dawley Rats | Intravenous (single dose) | 72 hours | Lung | 1223 ± 723 pmol-eq/g | [2] |

| Sprague Dawley Rats | Intravenous (single dose) | 72 hours | Spleen | 1096 ± 369 pmol-eq/g | [2] |

| Sprague Dawley Rats | Intravenous (single dose) | 72 hours | Liver | 366 ± 98 pmol-eq/g | [2] |

| Zebrafish (Danio rerio) Embryos | Water-borne | 120 hpf | Whole body | BCFs ranging from 414 to 726 | [7] |

| Brown Trout (Salmo trutta) Hepatocytes | In vitro | - | Hepatocytes | 17-42% accumulation of test concentration | [8] |

| Earthworm (Eisenia fetida) | Soil | 28 days | Whole body | 2.61 times higher with ABS-microplastics | [9] |

Table 1: Tissue Concentrations and Accumulation of DBDPE in Various Organisms.

| Metric | Value | Organism/System | Comments | Reference |

| Bioconcentration Factor (BCF) | 414 - 726 | Zebrafish (Danio rerio) larvae | Concentration-dependent increase in body burden. | [7] |

| Bioaccumulation Factor (BAF) | - | - | Field BAFs are considered more reliable for assessment but limited data exists for DBDPE. | [10][11] |

| Biomagnification Factor (BMF) | >1 (for some congeners) | Terrestrial food chains (general) | BMFs are used to assess biomagnification potential. | [5][12] |

| Trophic Magnification Factor (TMF) | - | - | TMFs provide a measure of a chemical's concentration increase up the food web. | [5][6] |

Table 2: Bioaccumulation Metrics for DBDPE.

Experimental Protocols

A variety of experimental designs are employed to assess the bioaccumulation potential of DBDPE. These protocols often involve controlled exposure of organisms to the substance followed by analysis of tissue concentrations.

In Vivo Oral Administration Study in Rodents

This protocol is designed to investigate the absorption, distribution, metabolism, and excretion (ADME) of DBDPE following oral ingestion.

-

Test Animals: Female Sprague Dawley rats are commonly used.

-

Test Substance: Radiolabeled [¹⁴C]-DBDPE is administered to facilitate tracking and quantification.

-

Dosing: A single oral gavage dose or repeated daily doses are administered.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 24 hours) to determine excretion patterns. At the end of the study period (e.g., 72 hours or 10 days), animals are euthanized, and various tissues (liver, adrenal gland, spleen, lung, etc.) are collected.

-

Sample Analysis: The amount of [¹⁴C]-radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting. This allows for the determination of the percentage of the administered dose in each compartment.

-

Data Analysis: The data is used to calculate absorption rates, excretion half-life, and tissue distribution of DBDPE.

Aquatic Bioconcentration Study in Fish

This protocol assesses the uptake of DBDPE from water by aquatic organisms.

-

Test Organism: Zebrafish (Danio rerio) embryos and larvae are frequently used models.

-

Exposure System: Embryos are exposed to a range of DBDPE concentrations in a static or semi-static renewal system.

-

Exposure Duration: Exposure typically occurs from the embryonic stage up to a certain time post-fertilization (e.g., 120 hours).

-

Sample Collection: At the end of the exposure period, larvae are collected, rinsed, and prepared for chemical analysis.

-

Chemical Analysis: The concentration of DBDPE in the whole body of the larvae is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

BCF Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the DBDPE concentration in the fish (ng/g) to the concentration in the water (ng/mL) at steady state.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of DBDPE in environmental and biological samples is typically performed using GC-MS.

-

Sample Preparation:

-

Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) is used to extract DBDPE from the sample matrix (e.g., sediment, tissue).[13]

-

Cleanup: The extract is subjected to cleanup procedures to remove interfering substances. This may involve gel permeation chromatography (GPC) and solid-phase extraction (SPE).[13]

-

-

Instrumental Analysis:

-

Gas Chromatography (GC): A GC system with a non-polar capillary column (e.g., DB-5) is used to separate DBDPE from other compounds in the extract.

-

Mass Spectrometry (MS): An MS detector, often operating in electron capture negative ionization (ECNI) mode, is used for sensitive and selective detection of the brominated compound.[13]

-

-

Quantification: Quantification is achieved by comparing the response of the sample to a calibration curve generated from standards of known DBDPE concentrations. The use of a ¹³C-labeled DBDPE internal standard is recommended for accurate quantification.[8]

Visualizing Pathways and Processes

Logical Workflow for a Bioaccumulation Assessment Study

The following diagram illustrates a typical workflow for assessing the bioaccumulation potential of a substance like DBDPE.

References

- 1. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. canada.ca [canada.ca]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. Biomagnification and trophic magnification of difficult to test substances in terrestrial and aquatic food webs [summit.sfu.ca]

- 7. researchgate.net [researchgate.net]

- 8. norman-network.net [norman-network.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Degradation Pathways of Decabromodiphenylethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromodiphenylethane (DBDPE) is a widely utilized brominated flame retardant (BFR), employed to enhance the fire safety of a variety of polymeric materials in electronics, textiles, and building materials. Its prevalence is due in part to its high bromine content (approximately 82% by weight) and its superior thermal and UV stability compared to older BFRs like decabromodiphenyl ether (decaBDE).[1] Understanding the thermal degradation pathways of DBDPE is crucial for predicting its behavior in fire scenarios, assessing the environmental fate of its byproducts, and developing safer, more effective flame retardant systems. This technical guide provides a comprehensive overview of the current scientific understanding of DBDPE's thermal decomposition, including its primary degradation mechanisms, the identity of its degradation products, and the analytical methodologies used for their characterization.

Primary Thermal Degradation Pathways

The thermal degradation of DBDPE is a complex process that is initiated at elevated temperatures, typically in the range of 300-450°C.[1] The degradation proceeds through a series of reactions, primarily involving the cleavage of carbon-bromine (C-Br) bonds and the scission of the ethane (B1197151) bridge connecting the two pentabromophenyl rings.

Initial Bond Cleavage

The initial and most critical step in the thermal degradation of DBDPE is the homolytic cleavage of the weakest bonds within the molecule. Theoretical and experimental studies indicate two primary initial reactions:

-

Cleavage of the Ethane Bridge: This reaction involves the breaking of the C-C bond of the ethane bridge, resulting in the formation of two pentabromobenzyl radicals. This is considered a dominant initial degradation step.

-

Carbon-Bromine Bond Scission: The C-Br bonds, particularly those in sterically hindered positions, can also undergo cleavage to release bromine radicals into the gas phase.

The release of bromine radicals is fundamental to the flame retardant action of DBDPE, as these radicals interfere with the gas-phase combustion reactions of the polymer.

Formation of Degradation Products

Following the initial bond cleavages, a cascade of secondary reactions occurs, leading to the formation of a variety of lower brominated and aromatic compounds. The distribution of these products is highly dependent on the temperature and the presence of other substances, such as hydrogen radicals from the degrading polymer matrix.

The major classes of degradation products identified include:

-

Lower Brominated Diphenyl Ethanes: Stepwise debromination of DBDPE leads to the formation of nona-, octa-, hepta-, and lower brominated diphenyl ethanes.

-

Brominated Benzenes and Toluenes: Scission of the ethane bridge and subsequent reactions can produce pentabromobenzene, hexabromobenzene, and brominated toluenes.

-

Brominated Styrenes and Phenanthrenes: Under certain conditions, further rearrangements and reactions can lead to the formation of pentabromostyrene and brominated phenanthrenes.

-

Polycyclic Aromatic Hydrocarbons (PAHs): At higher temperatures, intramolecular rearrangements of debrominated intermediates can result in the formation of PAHs.

It is noteworthy that, unlike decaBDE, the absence of an ether linkage in DBDPE's structure significantly reduces the potential for the formation of toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) during thermal degradation.

Quantitative Analysis of Degradation Products

While the qualitative identification of DBDPE's thermal degradation products is well-documented, comprehensive quantitative data on their yields at different temperatures remains limited in publicly accessible literature. The following tables summarize the known degradation products and the temperature ranges at which they are typically observed.

Table 1: Thermal Degradation Products of this compound

| Product Class | Specific Products Identified | Temperature Range of Observation (°C) |

| Lower Brominated Diphenyl Ethanes | Nona-BDPEs, Octa-BDPEs, Hepta-BDPEs | 270 - 450 |

| Brominated Benzenes | Pentabromobenzene, Hexabromobenzene | > 450 |

| Brominated Toluenes | Bromotoluenes | Not specified |

| Other Aromatic Compounds | Pentabromostyrene, Brominated Phenanthrenes | Not specified |

Table 2: Influence of Temperature on DBDPE Degradation

| Temperature (°C) | Key Degradation Events |

| 270 - 370 | Onset of debromination to form lower brominated diphenyl ethanes. |

| ~ 424 | Maximum degradation rate observed in some studies.[2] |

| > 450 | Increased fragmentation leading to the formation of brominated benzenes. |

| > 600 | Near complete weight loss in thermogravimetric analyses.[2] |

Experimental Protocols

The characterization of DBDPE's thermal degradation pathways relies on a combination of analytical techniques. The most common methods are Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of DBDPE and to study its weight loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer coupled with a furnace and a high-precision balance.

-

Sample Preparation: A small amount of DBDPE (typically 1-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

Typical Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.

-

Heating Rate: A linear heating rate, commonly between 10 to 20 °C/min.

-

Temperature Range: Typically from ambient temperature to 800-1000 °C.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature, allowing for the determination of the onset of decomposition and the temperatures of maximum degradation rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the separation and identification of the volatile and semi-volatile products of thermal degradation.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph and a mass spectrometer.

-

Sample Preparation: A small amount of DBDPE is placed in a pyrolysis tube or cup.

-

Typical Experimental Conditions:

-

Pyrolysis Temperature: Isothermal pyrolysis at specific temperatures (e.g., 300 °C, 450 °C, 600 °C) or a programmed temperature ramp.

-

GC Column: A capillary column suitable for separating brominated aromatic compounds (e.g., a non-polar or medium-polarity column).

-

GC Oven Program: A temperature program to effectively separate the degradation products, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 320 °C).

-

MS Detection: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a wide mass range to identify the various degradation products.

-

-

Data Analysis: The chromatogram shows the separation of the degradation products, and the mass spectrum of each peak is used for identification by comparing it to mass spectral libraries and known fragmentation patterns of brominated compounds.

Visualizations of Degradation Pathways and Workflows

Signaling Pathways

Caption: Primary thermal degradation pathways of this compound (DBDPE).

Experimental Workflows

Caption: Experimental workflow for analyzing DBDPE thermal degradation.

Conclusion

The thermal degradation of this compound is a multifaceted process initiated by the cleavage of the ethane bridge and carbon-bromine bonds. This leads to the formation of a range of lower brominated diphenyl ethanes and other aromatic compounds. The primary flame retardant mechanism involves the release of bromine radicals that inhibit gas-phase combustion. While the qualitative aspects of DBDPE's thermal degradation are reasonably well understood, there is a notable scarcity of comprehensive quantitative data on the yields of specific degradation products under various temperature regimes. Further research in this area would be invaluable for refining fire safety models and conducting more accurate environmental risk assessments. The analytical workflows detailed in this guide, particularly Py-GC-MS, provide a robust framework for future investigations into the complex thermal degradation pathways of this important flame retardant.

References

Decabromodiphenylethane: A Deep Dive into its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Decabromodiphenylethane (DBDPE), a widely utilized brominated flame retardant, is a substance of significant interest across various scientific and industrial domains. Its efficacy as a flame retardant is intrinsically linked to its physical and chemical properties, among which its solubility in organic solvents is a critical parameter. This technical guide provides a comprehensive overview of the solubility of DBDPE, presenting available quantitative data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. Understanding the solubility characteristics of DBDPE is paramount for its safe handling, formulation, and for assessing its environmental fate and toxicological profile.

Quantitative Solubility Data

The solubility of this compound in organic solvents is generally low, a characteristic attributed to its high molecular weight and highly brominated structure.[1] The available quantitative data from various sources has been compiled and is presented in Table 1 for comparative analysis.

| Solvent | Temperature (°C) | Solubility | Method | Source |

| Dibromomethane | 98 (reflux) | ~0.2 wt% | Not Specified | [2] |

| Chlorobenzene | 130 (reflux) | ~0.9 wt% | Not Specified | [2] |

| Acetone | 25 | < 0.01 wt% (<100 mg/L) | Not Quoted | [3] |

| Methanol | 25 | < 0.01 wt% (<100 mg/L) | Not Quoted | [3] |

| Toluene | 25 | < 0.01 wt% (<100 mg/L) | Not Quoted | [3] |

| Dimethyl formamide | 25 | < 0.01 wt% (<100 mg/L) | Not Quoted | [3] |

| Methylene chloride | 20 | < 0.01 wt% (<100 mg/L) | Not Quoted | [3] |

| Hexane | 20 | < 0.01 wt% (<100 mg/L) | Not Quoted | [3] |

| Methyl ethyl ketone | 20 | < 0.01 wt% (<100 mg/L) | Not Quoted | [3] |

| Dioxane | Heated | Very Slightly Soluble | Not Specified | [4] |

| Alcohol | Room Temperature | Slightly Soluble | Not Specified | [4][5][6] |

| Ether | Room Temperature | Slightly Soluble | Not Specified | [4][5][6] |

| Benzene | Not Specified | Insoluble | Not Specified | [7] |

| Ethanol | Not Specified | Insoluble | Not Specified | [7][8] |

| Water | Room Temperature | Almost Insoluble/Insoluble | Not Specified | [5][6][7][9][10] |

Table 1: Summary of this compound Solubility in Various Solvents

It is important to note that the high hydrophobicity of DBDPE presents significant challenges in experimental solubility determination, often leading to low extraction efficiencies.[1]

Experimental Protocol for Solubility Determination

Given the limited availability of a standardized protocol for determining the solubility of this compound, the following is a generalized methodology adapted from standard practices for poorly soluble solids.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is more soluble (e.g., toluene, with sonication if necessary) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of scintillation vials or sealed glass tubes. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the test organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the prepared standard solutions and the sample solutions using a validated analytical method (e.g., HPLC or GC-MS).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the test solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.

Figure 1: Experimental workflow for solubility determination.

References

- 1. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8680347B2 - Preparation of high assay decabromodiphenylalkane product with low occluded free bromine content - Google Patents [patents.google.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. lookchem.com [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Decabromodiphenyl Ethane | 84852-53-9 [chemicalbook.com]

- 7. bisleyinternational.com [bisleyinternational.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C14H4Br10 | CID 10985889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

Methodological & Application

Analytical methods for detecting Decabromodiphenylethane in polymers

An ever-present focus on consumer safety and environmental protection has led to increased scrutiny of brominated flame retardants (BFRs) in polymeric materials. Decabromodiphenyl ethane (B1197151) (DBDPE), a common replacement for decabromodiphenyl ether (decaBDE), is one such flame retardant that requires accurate and reliable detection methods. This document provides detailed application notes and protocols for the analysis of DBDPE in various polymers, catering to the needs of researchers, scientists, and professionals in quality control and product development.

Introduction to Decabromodiphenyl Ethane (DBDPE)

Decabromodiphenyl ethane is an additive flame retardant used in a wide range of polymers to meet fire safety standards. It is commonly found in plastics such as high-impact polystyrene (HIPS), polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP), which are used in electronics, construction materials, and textiles. Due to its persistence and potential for bioaccumulation, regulatory bodies worldwide have set limits on the concentration of DBDPE in consumer products, necessitating sensitive and specific analytical methods for its detection and quantification.

Overview of Analytical Methods